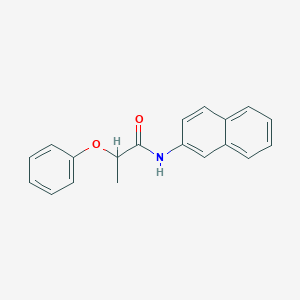

N-(2-naphthyl)-2-phenoxypropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-naphthalen-2-yl-2-phenoxypropanamide |

InChI |

InChI=1S/C19H17NO2/c1-14(22-18-9-3-2-4-10-18)19(21)20-17-12-11-15-7-5-6-8-16(15)13-17/h2-14H,1H3,(H,20,21) |

InChI Key |

GJIBLVMFLWGUQP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Naphthyl 2 Phenoxypropanamide and Analogues

Established Reaction Pathways for Phenoxypropanamide Core Structures

Amide Bond Formation Strategies: Coupling Reactions and Precursor Derivatization

The linchpin in the synthesis of N-(2-naphthyl)-2-phenoxypropanamide is the formation of the amide linkage between the carboxyl group of 2-phenoxypropanoic acid and the amino group of 2-naphthylamine (B18577). A plethora of methods exist for amide bond formation, ranging from classical approaches to modern catalytic systems.

A common strategy involves the activation of the carboxylic acid. semanticscholar.org This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, acyl azide, or anhydride. semanticscholar.org For instance, treatment of 2-phenoxypropanoic acid with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride. semanticscholar.org This highly reactive intermediate can then readily react with 2-naphthylamine to form the desired amide. While effective, this method often involves hazardous reagents. semanticscholar.org

Alternatively, a wide array of coupling reagents can facilitate the direct amidation of carboxylic acids with amines. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are frequently employed in both laboratory and industrial settings. ucl.ac.uk These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions than the acyl chloride method.

In recent years, direct catalytic amidation has gained traction as a more atom-economical and environmentally benign approach. ucl.ac.uk Catalysts based on zirconium, for example, have been shown to facilitate the direct coupling of carboxylic acids and amines, often with the removal of water. rsc.org A typical procedure would involve heating the carboxylic acid and amine in a suitable solvent like toluene (B28343) or xylene in the presence of a catalyst such as zirconium tetrachloride. rsc.org

The following table summarizes various approaches to amide bond formation relevant to the synthesis of this compound.

| Amide Formation Strategy | Reagents/Catalysts | Advantages | Disadvantages |

| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | High reactivity of acyl chloride | Use of hazardous reagents, generation of acidic byproducts |

| Coupling Reagents | EDC, HATU, T3P | Mild reaction conditions, high yields | Stoichiometric amounts of reagents required, generation of byproducts |

| Direct Catalytic Amidation | Zirconium(IV) catalysts (e.g., ZrCl₄), Boronic acids | Atom economical, catalytic amounts of reagents | Often requires high temperatures and removal of water |

| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild conditions, environmentally friendly | May require specific solvents and longer reaction times |

Synthesis of Naphthylamine Intermediates

2-Naphthylamine (2-aminonaphthalene) is a primary aromatic amine that serves as the nitrogen-containing precursor for the target molecule. It is a colorless solid, though samples can appear reddish due to air oxidation. ucl.ac.uk Several synthetic routes to 2-naphthylamine have been established.

One of the classical methods is the Bucherer reaction , which involves heating 2-naphthol (B1666908) with an aqueous solution of ammonia (B1221849) and a sulfite (B76179) or bisulfite. Another approach involves the amination of 2-naphthol with ammonium (B1175870) zinc chloride at elevated temperatures (200-210 °C). ucl.ac.uk

A multi-step synthesis starting from 2-acetonaphthone has also been reported. semanticscholar.orgresearchgate.net This method proceeds through the following sequence:

Reaction of 2-acetonaphthone with hydroxylamine (B1172632) hydrochloride to form the intermediate 2-naphthyl ketoxime. semanticscholar.orgresearchgate.net

Beckmann rearrangement of the ketoxime in the presence of polyphosphoric acid to yield 2-acetylnaphthylamine. semanticscholar.orgresearchgate.net

Deacetylation of 2-acetylnaphthylamine to afford the final product, 2-naphthylamine. semanticscholar.orgresearchgate.net

This route is particularly suitable for laboratory-scale preparations due to its operational simplicity and straightforward purification procedures. semanticscholar.orgresearchgate.net

Construction of the 2-Phenoxypropanoic Acid Moiety

2-Phenoxypropanoic acid is the carboxylic acid component required for the synthesis of the target amide. Its derivatives are noted for their potential herbicidal properties. scholarsresearchlibrary.com The synthesis of 2-phenoxypropanoic acid can be achieved through the Williamson ether synthesis, where a salt of phenol (B47542) is reacted with an ester of 2-halopropanoic acid, followed by hydrolysis.

For instance, sodium phenoxide can be reacted with ethyl 2-chloropropionate. The resulting ethyl 2-phenoxypropionate is then hydrolyzed, typically under basic conditions followed by acidification, to yield 2-phenoxypropanoic acid.

Stereoselective Synthesis Approaches for this compound

This compound possesses a chiral center at the C2 position of the propanamide moiety. Consequently, it can exist as two enantiomers. The development of stereoselective synthetic methods to obtain a single enantiomer is of significant interest, as the biological activity of chiral molecules often resides in only one of the enantiomers.

A potential strategy for the stereoselective synthesis involves the use of a chiral auxiliary. This approach would entail coupling a chiral auxiliary to 2-phenoxypropanoic acid, followed by a diastereoselective reaction to introduce the naphthylamine group, and subsequent removal of the auxiliary.

Alternatively, a kinetic resolution of racemic 2-phenoxypropanoic acid or a derivative could be employed. This can be achieved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other unreacted. For example, lipase-catalyzed esterification of 2-phenoxypropionic acid has been shown to exhibit enantioselectivity, which can be influenced by the choice of solvent. scholarsresearchlibrary.com

Furthermore, the synthesis of pro-chiral N-aryl amide derivatives has been explored, providing insights into controlling stereochemistry in similar systems. nih.gov These studies often involve detailed mechanistic analysis and can inform the design of stereoselective routes to this compound. nih.gov

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Key areas for applying green chemistry in this synthesis include:

Atom Economy: Direct catalytic amidation methods are preferable to those using stoichiometric coupling reagents, as they maximize the incorporation of starting materials into the final product and minimize waste. ucl.ac.uk

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a crucial aspect. For amide synthesis, the use of cyclopentyl methyl ether (CPME), a safer and more sustainable solvent, has been successfully demonstrated in enzymatic amidation reactions. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com A microwave-assisted, solvent-free method for direct amide synthesis using a ceric ammonium nitrate (B79036) catalyst has been reported, offering a fast and efficient route to amides. mdpi.com

Catalysis: The use of catalysts, such as boric acid in solvent-free amide synthesis from carboxylic acids and urea, can provide a more sustainable alternative to traditional methods that require harsh reagents. semanticscholar.orgresearchgate.net Enzymatic catalysis, using lipases for instance, offers a highly selective and green pathway for amide bond formation. nih.gov

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Utilize direct catalytic amidation to avoid byproducts from coupling reagents. |

| Atom Economy | Prefer direct condensation reactions over multi-step sequences involving protecting groups. |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents like thionyl chloride by using catalytic or enzymatic methods. |

| Designing Safer Chemicals | Not directly applicable to the target molecule itself, but to the choice of reagents and solvents. |

| Safer Solvents and Auxiliaries | Employ greener solvents like CPME or conduct reactions under solvent-free conditions. mdpi.comnih.gov |

| Design for Energy Efficiency | Utilize microwave-assisted synthesis to reduce reaction times and energy input. mdpi.com |

| Use of Renewable Feedstocks | Consider bio-based solvents or reagents where feasible. |

| Reduce Derivatives | Employ direct amidation to avoid the need for activating the carboxylic acid as a separate step. |

| Catalysis | Use catalytic amounts of substances (e.g., ZrCl₄, boric acid, enzymes) instead of stoichiometric reagents. semanticscholar.orgrsc.orgnih.gov |

| Design for Degradation | Not directly related to the synthesis, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to optimize reaction conditions and minimize side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |

Advanced Analytical Methodologies for Purity Assessment and Structural Confirmation of this compound

Ensuring the purity and confirming the chemical structure of the synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product. A reversed-phase HPLC method, likely using a C18 column, can be developed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. juniperpublishers.com The use of a diode-array detector (DAD) allows for peak purity analysis, ensuring that a chromatographic peak corresponds to a single compound. scholarsresearchlibrary.com For chiral compounds, specialized chiral HPLC columns or pre-column derivatization with a chiral reagent can be used to separate the enantiomers and determine the enantiomeric excess. juniperpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation.

¹H NMR spectroscopy provides information about the number and types of protons and their connectivity. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the naphthyl and phenyl rings, the methine proton at the chiral center, the methyl protons, and the N-H proton of the amide. researchgate.netresearchgate.net

¹³C NMR spectroscopy reveals the number of different carbon environments in the molecule. researchgate.netresearchgate.net

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. nih.gov A combined MS/NMR strategy can be particularly powerful for identifying unknown compounds in complex mixtures. nih.gov

Infrared (IR) Spectroscopy can confirm the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as absorptions corresponding to the aromatic rings and the ether linkage. researchgate.netresearchgate.net

The following table lists the key analytical techniques and their expected outcomes for the characterization of this compound.

| Analytical Technique | Information Obtained | Expected Observations for this compound |

| HPLC | Purity, enantiomeric separation | A single major peak indicating high purity; separation of enantiomers on a chiral column. |

| ¹H NMR | Proton environments and connectivity | Signals corresponding to aromatic (naphthyl and phenyl), methine, methyl, and amide N-H protons. |

| ¹³C NMR | Carbon environments | Signals for all unique carbon atoms, including the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | A molecular ion peak corresponding to the mass of the compound; characteristic fragment ions. |

| Infrared (IR) Spectroscopy | Functional groups | Characteristic N-H, C=O (amide), and C-O (ether) stretching vibrations. |

Structure Activity Relationship Sar Studies of N 2 Naphthyl 2 Phenoxypropanamide and Its Derivatives

Systematic Design and Synthesis of N-(2-naphthyl)-2-phenoxypropanamide Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to understanding the SAR of this compound. This process involves the targeted modification of different parts of the molecule to probe their influence on biological activity.

The naphthalene (B1677914) ring is a key structural feature that significantly influences the biological activity of this class of compounds. Its size, hydrophobicity, and electronic properties can be modulated by the introduction of various substituents.

In a study on related 7-propanamide benzoxaboroles, the impact of the naphthyl group was compared to other aryl and biphenyl (B1667301) substituents. The 2-naphthyl analogue, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(naphthalene-2-yl)propanamide, demonstrated a notable decrease in potency compared to its 1-naphthyl counterpart. acs.org This highlights the importance of the attachment point on the naphthalene ring.

The introduction of substituents on the naphthalene ring itself has been shown to be a viable strategy for modulating activity in related naphthalimide derivatives. rjraap.com For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic distribution and steric bulk, thereby affecting interactions with biological targets. nih.govnih.gov

To systematically explore these effects, a series of analogues could be synthesized with substituents at various positions on the 2-naphthyl ring.

Table 1: Proposed Analogues for Studying Substituent Effects on the Naphthyl Moiety

| Compound ID | Naphthyl Moiety Substituent | Rationale |

| 1a | Unsubstituted (Parent) | Baseline for activity comparison. |

| 1b | 6-Methoxy | Introduction of an electron-donating group. |

| 1c | 6-Chloro | Introduction of an electron-withdrawing group. |

| 1d | 7-Fluoro | Exploration of halogen substitution at a different position. |

| 1e | 1-Naphthyl Isomer | Comparison of isomeric effects. |

The synthesis of such analogues can be achieved through the condensation of the appropriately substituted 2-naphthylamine (B18577) with 2-phenoxypropanoic acid or its activated derivatives. acs.orgnih.gov

The phenoxy group offers another critical site for modification to probe SAR. Substituents on the phenyl ring can influence the molecule's electronic properties, hydrophobicity, and potential for hydrogen bonding.

Studies on phenoxyacetamide and phenoxyacetic acid derivatives have demonstrated that substitutions on the phenyl ring can dramatically alter biological activity. mdpi.comjetir.org For example, the introduction of methoxy (B1213986) or halogen groups has been shown to modulate the inhibitory potency against various enzymes. mdpi.com

A systematic approach to modifying the phenoxy group in this compound would involve the synthesis of analogues with a range of substituents on the phenyl ring.

Table 2: Proposed Analogues for Studying Modifications of the Phenoxy Group

| Compound ID | Phenoxy Group Substituent | Rationale |

| 2a | Unsubstituted (Parent) | Baseline for activity comparison. |

| 2b | 4-Methoxy | Introduction of an electron-donating group. |

| 2c | 4-Chloro | Introduction of an electron-withdrawing group. |

| 2d | 3,4-Dichloro | Exploration of multiple substitutions. |

| 2e | 4-Trifluoromethyl | Introduction of a strong electron-withdrawing group. |

These analogues can be synthesized by reacting 2-naphthylamine with the corresponding substituted 2-phenoxypropanoic acid. mdpi.com

The propanamide linker contains a chiral center at the carbon atom bearing the phenoxy group. The stereochemistry at this center can have a profound impact on the biological activity of the molecule by influencing its three-dimensional shape and how it interacts with chiral biological targets such as enzymes and receptors. nih.govnih.govmhmedical.comresearchgate.netijpsjournal.com

It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netijpsjournal.com Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound are crucial for a complete understanding of its SAR.

The separation of enantiomers can be achieved by chiral chromatography or by stereoselective synthesis, starting from chiral precursors. The biological activities of the individual enantiomers should then be compared to that of the racemic mixture.

Table 3: Stereochemical Investigation of the Propanamide Linker

| Compound ID | Stereochemistry | Rationale |

| 3a | Racemic (R/S) | Activity of the mixture. |

| 3b | (R)-enantiomer | Activity of the individual enantiomer. |

| 3c | (S)-enantiomer | Activity of the individual enantiomer. |

The relative and absolute configurations of the synthesized enantiomers would need to be confirmed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Class Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. d-nb.info For the this compound class, QSAR models can be developed to predict the activity of unsynthesized analogues and to gain insights into the key molecular properties driving activity.

A QSAR study would typically involve the following steps:

Data Set Preparation : A series of this compound analogues with experimentally determined biological activities is required.

Descriptor Calculation : A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the series.

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity. farmaciajournal.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. farmaciajournal.com

For N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, QSAR models have been successfully developed to predict their inhibitory activity. drugbank.com Similarly, for naphthalene carboxamide derivatives, QSAR studies have provided insights into their antimicrobial activity. nih.govmdpi.com

Table 4: Key Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule into the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

A robust QSAR model can guide the design of new analogues with potentially enhanced activity, thereby streamlining the drug discovery process.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies Applied to the this compound Core

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies for lead discovery and optimization. dtu.dkexactelabs.com

In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. dtu.dkacs.org The this compound scaffold can be deconstructed into its constituent fragments: the 2-naphthyl group, the phenoxy group, and the propanamide linker. Each of these fragments can be explored for their individual binding contributions.

Scaffold hopping aims to replace the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. researchgate.netnih.govbiosolveit.de This can lead to the discovery of novel chemical series with improved properties. Starting from the this compound core, scaffold hopping could involve replacing the phenoxypropanamide moiety with other linkers and ring systems. For instance, a scaffold hopping strategy was successfully used to identify furano[2,3-d]pyrimidine amides from a phenoxyacetamide starting point. researchgate.netnih.gov

Table 5: FBDD and Scaffold Hopping Strategies

| Strategy | Approach | Example |

| Fragment-Based Drug Design | Deconstruction into key fragments | Identify binding of the 2-naphthylamine or 2-phenoxypropanoic acid fragment to the target. |

| Scaffold Hopping | Replacement of the phenoxypropanamide core | Replace with a bioisosteric furan (B31954) or thiazole-based linker. |

| Scaffold Hopping | Replacement of the naphthyl moiety | Replace with other bicyclic or heterocyclic systems like quinoline (B57606) or benzofuran. |

These advanced drug design strategies, in conjunction with traditional SAR studies, offer a comprehensive approach to exploring the chemical space around this compound and identifying novel compounds with therapeutic potential.

Pharmacological Target Identification and Mechanistic Elucidation of N 2 Naphthyl 2 Phenoxypropanamide

Investigation of Direct Molecular Targets

There is no available scientific literature detailing the investigation of N-(2-naphthyl)-2-phenoxypropanamide as an inhibitor or ligand for the specified molecular targets.

Enzyme Inhibition Assays

No studies were found that have assessed the inhibitory activity of this compound against the following enzymes:

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

Glucosylceramide Synthase (GCS)

Neuraminidase

BCR-ABL1 Kinase

Matrix Metalloproteinases (MMPs)

Janus Kinases (JAKs)

While derivatives with similar core structures have been investigated (e.g., certain phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors), no data is available for this compound itself. nih.gov

Receptor Ligand Binding Studies

A review of available literature yielded no studies on the binding affinity of this compound for the following receptors:

N-methyl-D-aspartate (NMDA) receptors

Dopamine receptors

Histamine H3 receptors

Prostaglandin E2 receptors

Potassium Channels

Protein-Protein Interaction Modulation

There is no published evidence to suggest that this compound modulates the activity of protein-protein interaction targets such as:

Bromodomain-containing proteins

STAT3

Cellular Signaling Pathway Modulation by this compound

No research has been published that elucidates the effects of this compound on any cellular signaling pathways.

Elucidation of Specific Mechanisms of Action

Given the absence of primary activity data, there have been no follow-up studies to determine a specific mechanism of action for this compound.

Competitive versus Non-Competitive Inhibition Kinetics

As no enzyme inhibition has been reported for this compound, no kinetic studies have been performed to determine whether a potential inhibitory mechanism would be competitive or non-competitive.

Allosteric Modulation Mechanisms

There is currently no specific data available in published literature that details the allosteric modulation mechanisms of this compound. Allosteric modulators typically bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the endogenous ligand. However, studies identifying a specific allosteric binding site for this compound or characterizing its modulatory effects on a particular receptor are not presently available.

Interaction with Specific Catalytic or Binding Sites

Detailed information regarding the interaction of this compound with specific catalytic or binding sites of enzymes or receptors is not described in the current body of scientific research. While the chemical structure of the compound, featuring a naphthyl group, a phenoxy group, and a propanamide linkage, suggests potential for various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking within a protein binding pocket, specific studies to confirm these interactions with a defined biological target have not been published.

Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies, any description of its binding mode would be purely speculative. Research has been conducted on compounds with similar structural motifs, such as N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide, which has been investigated as a potential inhibitor of BCR-ABL1 kinase. However, these findings cannot be directly extrapolated to this compound without dedicated investigation.

Preclinical in Vitro Efficacy Assessments of N 2 Naphthyl 2 Phenoxypropanamide and Analogues

Cell-Based Phenotypic Assays for Biological Activity

There is no available research data on the effects of N-(2-naphthyl)-2-phenoxypropanamide in cell-based phenotypic assays.

Cell Proliferation and Viability in Disease Models (e.g., Cancer Cell Lines, Trypanosomal Parasites)

No studies were identified that evaluated the impact of this compound on the proliferation or viability of cancer cell lines. Similarly, there is no information regarding its potential activity against trypanosomal parasites. Research on other, structurally distinct naphthyl derivatives has shown activity in these areas, but these findings are not applicable to this compound.

Cellular Enzyme Activity Measurements in Lysates or Intact Cells

No information is available regarding the effect of this compound on the activity of cellular enzymes, either in cell lysates or in intact cells.

Receptor Activation/Deactivation Assays in Cultured Cells

There are no published studies that have investigated the ability of this compound to activate or deactivate cellular receptors in cultured cells.

Evaluation in Complex In Vitro Systems (e.g., Spheroids, Organoids, Co-culture Models)

The current body of scientific literature lacks any studies on the evaluation of this compound in complex in vitro systems such as spheroids, organoids, or co-culture models.

High-Throughput and High-Content Screening Approaches for this compound Libraries

While high-throughput screening (HTS) is a common methodology for drug discovery, there is no evidence of HTS or high-content screening campaigns having been conducted on libraries of this compound or its close analogues. wisc.edunih.govnih.govmdpi.com General HTS procedures involve screening large numbers of compounds to identify "hits" that warrant further investigation. wisc.edu

Preclinical in Vivo Efficacy Assessments of N 2 Naphthyl 2 Phenoxypropanamide and Analogues

Selection and Utilization of Relevant Animal Models for Disease Efficacy Studies (e.g., Xenograft Models, Allograft Models, Genetically Engineered Disease Models)

The selection of an appropriate animal model is fundamental to understanding the potential efficacy of a therapeutic agent in a setting that mimics human disease. nih.gov The choice depends on the ability of the model to replicate key aspects of the human condition, including disease pathobiology and pharmacological responses. nih.gov The primary categories of models used for these assessments are xenografts, allografts, and genetically engineered models.

Xenograft Models: These models involve the transplantation of human cells or tissues into an immunodeficient animal, typically a mouse. This allows for the study of human tumor growth and the evaluation of anticancer agents in an in vivo environment. Novel patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted in a mouse, are considered particularly valuable as they can preserve the original tumor's characteristics. nih.govcrownbio.com For analogues with a phenoxypropanamide core, the oral tongue xenograft (OTX) mouse model has been utilized to assess in vivo activity. wisc.edu

Allograft Models: Also known as syngeneic models, allografts involve transplanting cancer cells from a specific mouse strain into another mouse of the same strain, which has a competent immune system. crownbio.com A significant advancement in this area is the use of tumors derived from genetically engineered mouse models (GEMMs) to create allografts. crownbio.com These models are advantageous because they combine the features of a clinically relevant tumor with the operational simplicity required for efficacy studies. crownbio.com

Genetically Engineered Disease Models (GEMMs): These models involve the modification of the animal's own genes to spontaneously develop a disease that closely mirrors the human equivalent. nih.gov GEMMs have been developed for a wide range of conditions, from neurodegenerative disorders like Parkinson's disease to various cancers. nih.gov For instance, the Non-Obese Diabetic (NOD) mouse model is a well-established genetically engineered model used to study autoimmune type 1 diabetes and has been employed in the assessment of Janus kinase (JAK) inhibitors, a class that includes some analogues of N-(2-naphthyl)-2-phenoxypropanamide. google.com

| Animal Model Type | Description | Example of Use for Analogues | Reference |

|---|---|---|---|

| Xenograft Model | Implantation of human cells or tissues (e.g., tumors) into an immunocompromised animal. | An oral tongue xenograft (OTX) mouse model was used to test a compound with a phenoxypropanamide core. | nih.govwisc.edu |

| Allograft Model | Transplantation of cancer cells or tissues into an animal of the same species with a competent immune system. Often derived from GEMM tumors. | Used to create a "murine version of patient-derived xenografts" that mirror original tumor histopathology and genetics. | crownbio.com |

| Genetically Engineered Model (GEMM) | An animal with altered genes designed to spontaneously develop a human-like disease. | The NOD (Non-Obese Diabetic) mouse model has been used to assess JAK inhibitors. | nih.govgoogle.com |

Pharmacodynamic Biomarker Evaluation in Preclinical Animal Models

Pharmacodynamic (PD) biomarkers are crucial for assessing whether a drug is engaging its intended target and eliciting the desired biological response in a living organism. nih.gov These molecular or cellular markers can provide early and sensitive indications of a drug's activity, often before changes in clinical endpoints, like tumor size, are observable. nih.govnih.gov The evaluation of PD biomarkers can help streamline development and provide more sensitive data than clinical efficacy endpoints alone. nih.gov

The process involves collecting biological samples (e.g., blood, tumor tissue) from treated animals at various time points and measuring changes in the biomarker. The temporal profile of the biomarker's response, including the onset of the effect and its return to baseline, is a key characteristic that is analyzed. nih.gov While specific PD biomarkers for this compound are not detailed in the available literature, studies on other therapeutic agents provide a framework for how such an evaluation would proceed. For example, in the context of genotoxic cancer agents, transcriptomic analysis has identified genes like ATF3, DDIT3, CARS, and PPP1R15A as potential PD biomarkers of treatment response. nih.gov The validation of such candidate biomarkers would typically be performed using in vivo data from animal models. nih.gov

| Biomarker Aspect | Description | Importance in Preclinical Models | Reference |

|---|---|---|---|

| Definition | A molecular, cellular, or imaging indicator of a drug's biological effect on the body. | Measures target engagement and biological response to a therapeutic agent. | nih.gov |

| Utility | Can be more sensitive than clinical endpoints and allows for shorter, more efficient studies. | Provides early evidence of drug activity and helps to optimize dosing and scheduling. | nih.gov |

| Example Candidates (for Genotoxic Agents) | Genes whose expression changes correlate with drug response, such as ATF3, DDIT3, CARS, and PPP1R15A. | Serve as indicators to monitor the progress of treatment and predict response. | nih.gov |

Ex Vivo Analysis of Tissues and Biological Samples from Preclinical Studies

Following the completion of in vivo studies, tissues and biological samples collected from the animal models undergo detailed ex vivo analysis. This step is critical for understanding the compound's effects at the cellular and tissue levels, providing insights that complement the whole-animal efficacy data.

Several ex vivo techniques are employed:

Ex Vivo Tissue Culture: Tissues, such as tumors from xenograft models, can be excised, sliced, and cultured for a period. nih.gov This allows for controlled testing of compounds directly on the patient-derived or xenografted tissue, preserving the tissue architecture for a time. nih.govbiorxiv.org It provides a versatile platform for assessing differential efficacy and discovering drugs that target highly malignant subclones. nih.gov

Histological and Immunohistochemical Analysis: Tissues are preserved, sectioned, and stained to examine cellular morphology, tissue structure, and the expression and localization of specific proteins. mdpi.com For example, hematoxylin–eosin (HE) staining is used to assess general histoarchitecture, while specific stains can identify proteoglycans, collagen, or elastic fibers. mdpi.com

Ex Vivo Imaging: Organs collected from animals can be imaged to determine the biodistribution and accumulation of a compound or its delivery vehicle. researchgate.net This is often done using fluorescence imaging systems to quantify the signal intensity in various organs like the brain, liver, spleen, and kidneys. researchgate.net

Molecular and Metabolic Assays: Tissues can be analyzed to measure metabolic activity, cell viability, and the expression of key genes and proteins. biorxiv.orgmdpi.com For instance, an ATP assay can be used on precision-cut lung slices (PCLS) to longitudinally monitor metabolic activity and cytotoxicity in response to treatment. biorxiv.org

These ex vivo analyses provide a bridge between whole-animal studies and cellular-level mechanisms, offering a deeper understanding of a compound's therapeutic action.

Biotransformation and Metabolic Stability Studies of N 2 Naphthyl 2 Phenoxypropanamide

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Hepatocytes

The metabolic stability of a compound, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), is a key parameter assessed during drug discovery. nih.gov These assessments are typically conducted using various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.net

For N-(2-naphthyl)-2-phenoxypropanamide, while direct experimental data is not available in the public domain, its metabolic stability can be inferred from studies on structurally related compounds. The metabolic stability is expected to be influenced by its two main components: the naphthalene (B1677914) ring and the phenoxypropanamide side chain.

Hepatic Microsomes and S9 Fractions:

Liver microsomes are a common in vitro tool as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. researchgate.net Studies on naphthalene metabolism in pooled human liver microsomes (pHLMs) have shown that it is readily metabolized. The primary metabolites formed are trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol (B170400), and 2-naphthol (B1666908). researchgate.netnih.gov The formation of these metabolites indicates that the naphthalene moiety of this compound is likely a site of significant metabolic activity.

The kinetic parameters for naphthalene metabolism in pHLMs have been determined, as shown in the table below.

| Metabolite | Km (µM) | Vmax (pmol/mg protein/min) |

| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 |

| 1-Naphthol | 40 | 268 |

| 2-Naphthol | 116 | 22 |

| Data from studies on naphthalene metabolism in pooled human liver microsomes. nih.govnih.gov |

The phenoxypropanamide portion of the molecule can also contribute to its metabolic fate. The amide bond is susceptible to hydrolysis by amidases, such as arylacetamide deacetylase, which are present in liver fractions. researchgate.netnih.gov For instance, the herbicide propanil, which also contains a propanamide linkage, undergoes hydrolysis to form 3,4-dichloroaniline (B118046) and propionic acid. nih.gov

Hepatocytes:

Hepatocytes represent a more complete in vitro model as they contain both phase I and phase II metabolic enzymes, as well as intact cellular structures. nih.goveuropa.eu In studies with hepatocytes, a more comprehensive picture of metabolism, including conjugation reactions, can be obtained. For this compound, incubation with hepatocytes would likely show the formation of hydroxylated metabolites of the naphthalene and phenoxy rings, as well as their subsequent glucuronide and sulfate (B86663) conjugates. cdc.govresearchgate.net

A study on a related compound, N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide, in a hepatocyte assay revealed a half-life of 6.8 hours in human hepatocytes, with primary metabolic pathways being O-demethylation of the phenoxy group and hydroxylation of the pyridazine (B1198779) ring. vulcanchem.com While the naphthalene moiety of the title compound is different, this suggests that the phenoxypropanamide structure is amenable to metabolism in hepatocytes.

Identification and Structural Elucidation of Major Metabolites

Based on the known metabolism of naphthalene and related amide-containing compounds, the major metabolites of this compound are predicted to arise from three primary metabolic reactions: aromatic hydroxylation, amide hydrolysis, and subsequent phase II conjugation.

Predicted Phase I Metabolites:

Aromatic Hydroxylation: The naphthalene and phenoxy rings are both susceptible to hydroxylation by CYP enzymes. For the naphthalene moiety, hydroxylation can occur at various positions, leading to the formation of different naphthol isomers. Given that the parent compound has a 2-naphthyl substituent, hydroxylation could occur on either ring of the naphthalene system. The phenoxy group can also be hydroxylated, typically at the para position.

Epoxide Formation and Diol Conversion: A key pathway in naphthalene metabolism is the formation of a reactive 1,2-epoxide intermediate by CYP enzymes. nih.gov This epoxide can then be hydrolyzed by epoxide hydrolase to form the corresponding trans-1,2-dihydro-1,2-naphthalenediol. cdc.gov

Amide Hydrolysis: The amide linkage in this compound is a likely site for hydrolysis by amidases, which would cleave the molecule into 2-naphthylamine (B18577) and 2-phenoxypropanoic acid. researchgate.netnih.gov

Predicted Phase II Metabolites:

The primary hydroxylated metabolites are expected to undergo phase II conjugation reactions to increase their water solubility and facilitate excretion.

Glucuronidation: The hydroxyl groups on the naphthalene and phenoxy rings can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Glucuronide conjugates are common metabolites of hydroxylated aromatic compounds.

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites, forming sulfate conjugates. psu.edu

The following table summarizes the probable major metabolites of this compound.

| Metabolite Type | Predicted Metabolite(s) | Metabolic Pathway |

| Phase I | Hydroxylated this compound | Aromatic hydroxylation |

| trans-dihydrodiol of this compound | Epoxidation followed by hydrolysis | |

| 2-Naphthylamine | Amide hydrolysis | |

| 2-Phenoxypropanoic acid | Amide hydrolysis | |

| Phase II | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |

| Sulfate conjugates of hydroxylated metabolites | Sulfation |

Characterization of Key Enzyme Systems Involved in Biotransformation

The biotransformation of this compound is expected to be mediated by a variety of enzyme systems, primarily cytochrome P450 (CYP) isoforms for phase I metabolism and UDP-glucuronosyltransferases (UGTs) for phase II conjugation.

Cytochrome P450 Isoforms:

Studies on naphthalene have identified several CYP isoforms involved in its metabolism.

CYP1A2: This isoform has been shown to be the most efficient at producing trans-1,2-dihydro-1,2-naphthalenediol and 1-naphthol from naphthalene in human liver microsomes. researchgate.netnih.gov

CYP3A4: CYP3A4 is the most effective isoform for the production of 2-naphthol. researchgate.netnih.gov

Other CYPs: Other isoforms such as CYP2A6, CYP2B6, and CYP2E1 have also been implicated in naphthalene metabolism. researchgate.netcdc.gov Specifically, CYP2A13, which is expressed in the respiratory tract, is also capable of metabolizing naphthalene. researchgate.net

Given the structural similarity, it is highly probable that these same CYP isoforms are responsible for the oxidative metabolism of the naphthalene moiety of this compound. The specific regioselectivity of hydroxylation would depend on the orientation of the compound within the active sites of these enzymes.

UDP-Glucuronosyltransferases (UGTs):

Following hydroxylation, the resulting naphthol and phenol (B47542) metabolites are substrates for UGTs. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, have been shown to be involved in the glucuronidation of hydroxylated metabolites of other naphthalene-containing compounds. nih.gov These enzymes are crucial for the detoxification and elimination of the phase I metabolites. researchgate.net

Impact of Structural Modifications on Metabolic Stability and Clearance Pathways

Structural modifications to a molecule can significantly alter its metabolic stability and the preferred routes of clearance. For this compound, modifications to either the naphthalene ring or the phenoxypropanamide side chain would likely impact its metabolism.

Modifications to the Naphthalene Ring:

The addition of substituents to the naphthalene ring can influence the rate and site of metabolism. For example, studies on alkylated naphthalenes have shown that the presence of an alkyl group can shift the metabolic preference from aromatic oxidation to side-chain oxidation. researchgate.netnih.gov This suggests that substituents on the naphthalene ring of the title compound could either block or create new sites for metabolism. For instance, introducing an electron-withdrawing group could potentially decrease the susceptibility of the ring to oxidative metabolism, thereby increasing the metabolic half-life. nih.gov

Modifications to the Phenoxypropanamide Side Chain:

Phenoxy Group: Substitution on the phenoxy ring can also affect metabolic stability. The introduction of groups at the ortho position of the phenoxy moiety has been shown to influence the binding to receptors and could sterically hinder access of metabolizing enzymes. mdpi.comnih.gov

The table below provides a hypothetical summary of how structural modifications might affect the metabolic stability of this compound, based on general principles of drug metabolism.

| Structural Modification | Predicted Impact on Metabolic Stability | Rationale |

| Naphthalene Ring | ||

| Addition of electron-withdrawing group | Increase | Deactivates the aromatic ring towards oxidative metabolism. |

| Addition of electron-donating group | Decrease | Activates the aromatic ring, making it more susceptible to hydroxylation. |

| Phenoxypropanamide Side Chain | ||

| Steric bulk near amide bond | Increase | Hinders access of amidase enzymes to the hydrolysable bond. |

| Substitution on phenoxy ring | Variable | Can either block or introduce new sites for metabolism, and can alter enzyme binding. |

Future Directions and Emerging Research Avenues for N 2 Naphthyl 2 Phenoxypropanamide

Exploration of Novel Therapeutic Applications for N-(2-naphthyl)-2-phenoxypropanamide and its Derivatives

The exploration of novel therapeutic applications for this compound is a logical first step, given the known bioactivities of its constituent chemical groups. The N-(2-naphthyl) moiety is a key feature in various compounds with demonstrated therapeutic potential, including those with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net For instance, pyrazoline derivatives containing a 2-naphthyl group have shown promise as inhibitors of monoamine oxidase A (MAO-A), a target for neurodegenerative disorders. acs.org Similarly, the 2-phenoxypropanamide (B176874) scaffold has been investigated for its potential anti-inflammatory and anticonvulsant activities. smolecule.comresearchgate.net

Future research could, therefore, focus on screening this compound and a library of its derivatives against a panel of disease-relevant targets. A hypothetical screening cascade could prioritize targets based on the known activities of related compounds.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Potential Target Class | Specific Examples | Associated Disease Areas | Rationale based on Structural Motifs |

| Enzymes | Monoamine Oxidase (MAO), Cyclooxygenase (COX), Kinases | Neurodegenerative diseases, Inflammation, Cancer | Naphthyl and phenoxypropanamide groups are found in inhibitors of these enzymes. acs.orgsmolecule.com |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Psychiatric disorders, Neurological conditions | The aromatic and lipophilic nature of the compound suggests potential for GPCR modulation. |

| Ion Channels | Sodium Channels, Calcium Channels | Epilepsy, Neuropathic pain | Phenoxy-containing compounds have shown activity at ion channels. nih.gov |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic disorders, Inflammation | The scaffold has similarities to known nuclear receptor ligands. |

Development of Advanced Synthetic Strategies for Complex and Chirally Pure this compound Analogues

The 2-phenoxypropanamide core of the molecule contains a chiral center, meaning that this compound can exist as two enantiomers. As enantiomers of a chiral drug can have different pharmacological activities and toxicities, the development of stereoselective synthetic methods is crucial. nih.gov Future research in this area should focus on the development of advanced synthetic strategies to produce complex and chirally pure analogues of this compound.

Recent advances in asymmetric synthesis, such as the use of chiral catalysts and racemization-free coupling reagents, could be applied to this end. nih.govrsc.org Continuous flow chemistry offers a promising avenue for the safe and scalable synthesis of chiral active pharmaceutical ingredients and their intermediates. nih.gov

Table 2: Comparison of Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges | Applicability to this compound |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited by the availability of suitable starting materials. | Could be employed if a suitable chiral phenoxypropanoic acid is accessible. |

| Asymmetric Catalysis | Highly efficient, can generate high enantiomeric excess. | Catalyst cost and optimization can be significant. | Metal- or organo-catalyzed amidation would be a direct approach. |

| Biocatalysis | Highly selective and environmentally friendly. | Enzyme stability and substrate scope can be limiting. | Lipases or amidases could be used for kinetic resolution or direct synthesis. frontiersin.org |

| Chiral Auxiliary-Mediated Synthesis | Reliable and well-established methodology. | Requires additional steps for attachment and removal of the auxiliary. | A viable, albeit less atom-economical, option. |

Integration of Omics Technologies for a Comprehensive Understanding of Cellular Responses to this compound

To elucidate the mechanism of action of this compound and its derivatives, the integration of "omics" technologies will be indispensable. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism upon treatment with a compound. unimi.itnih.gov This can help to identify primary drug targets, uncover off-target effects, and reveal biomarkers of response or toxicity. multi-omics-drug-discovery.comomicstutorials.com

For instance, a transcriptomic analysis of cells treated with this compound could reveal changes in gene expression that point towards the modulation of specific signaling pathways. omicstutorials.com Subsequent proteomic and metabolomic studies could then validate these findings and provide a more detailed picture of the compound's effects on cellular function. unimi.itnih.gov

Table 3: Application of Omics Technologies to this compound Research

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Genomics | DNA sequence variations | Identification of genetic factors that may influence individual responses to the compound. nih.gov |

| Transcriptomics | mRNA expression levels | Elucidation of modulated signaling pathways and potential mechanisms of action. omicstutorials.com |

| Proteomics | Protein expression and post-translational modifications | Identification of direct protein targets and downstream effector proteins. nih.gov |

| Metabolomics | Metabolite profiles | Understanding of the compound's impact on cellular metabolism and bioenergetics. omicstutorials.com |

Refinement of Computational Models for Predictive Optimization of this compound Scaffold Activity and Selectivity

Computational modeling is a powerful tool in modern drug discovery, enabling the prediction of a small molecule's biological activity and selectivity before it is even synthesized. tandfonline.com For this compound, computational approaches can be used to design and prioritize analogues with improved potency and reduced off-target effects.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of this compound analogues with their biological activities. nih.gov Furthermore, machine learning and artificial intelligence algorithms can be trained on large datasets of known bioactive molecules to predict the potential targets of novel compounds. biorxiv.orgmdpi.com These in silico methods can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates. nih.gov

Table 4: Predictive Power of Different Computational Modeling Approaches

| Modeling Approach | Input Data | Predicted Output | Potential Impact on this compound Development |

| Ligand-Based Pharmacophore Modeling | Structures of known active compounds | 3D arrangement of essential chemical features | Guiding the design of new analogues with similar activity profiles. |

| Structure-Based Docking | 3D structure of the target protein and the ligand | Binding affinity and orientation of the ligand in the active site | Prioritizing compounds based on their predicted binding to a specific target. |

| Machine Learning (e.g., Deep Learning) | Large datasets of chemical structures and bioactivities | Probability of activity against various targets, ADMET properties | Early identification of potential polypharmacology and liabilities. biorxiv.orgnih.gov |

| Molecular Dynamics Simulations | 3D structure of the protein-ligand complex | Stability of the protein-ligand interaction over time | Understanding the dynamic nature of the binding process and informing lead optimization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.